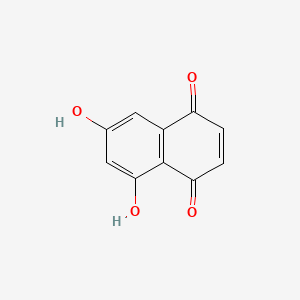

5,7-Dihydroxy-1,4-naphthalenedione

Description

Overview of Naphthalenediones and Quinones in Natural Product Chemistry Research

Naphthalenediones are a class of organic compounds that are structurally derived from naphthalene (B1677914). They are a subset of quinones, which are characterized by a fully conjugated cyclic dione (B5365651) structure. Quinones are widespread in nature, found in plants, fungi, and bacteria, where they play crucial roles in biological processes such as electron transport and as defense mechanisms. nih.govjst.go.jp

In academic research, 1,4-naphthoquinones, a prominent group of naphthalenediones, have been extensively studied for their wide-ranging biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. jst.go.jp Natural 1,4-naphthoquinones like juglone (B1673114) and lawsone have been the subject of research for their potential therapeutic applications. jst.go.jp The reactivity of the quinone ring, which allows it to undergo redox cycling and nucleophilic addition, is central to its biological effects. nih.gov

Structural Context and Isomeric Significance within Dihydroxynaphthalenediones

The precise positioning of hydroxyl groups on the naphthoquinone scaffold is critical in determining the compound's chemical and biological properties. 5,7-Dihydroxy-1,4-naphthalenedione is one of several structural isomers of dihydroxynaphthalenedione. Its isomer, 5,8-dihydroxy-1,4-naphthalenedione, commonly known as naphthazarin, is a well-documented and researched compound. wikipedia.orgnih.govtcichemicals.com

The difference in the placement of a single hydroxyl group, from position 8 in naphthazarin to position 7 in our subject compound, can significantly alter the molecule's electronic distribution, hydrogen bonding capabilities, and ultimately its interaction with biological targets. While extensive data exists for naphthazarin, including its synthesis, reactivity, and biological effects, a stark contrast is observed with the limited to non-existent specific research on this compound. wikipedia.orgnih.govnih.gov This highlights a significant knowledge gap and underscores the importance of isomeric purity in chemical and biological studies.

| Compound Name | Synonym | Structure | CAS Number | Key Research Findings |

|---|---|---|---|---|

| This compound | - | C10H6O4 | Not readily available | Largely uninvestigated in academic literature. |

| 5,8-Dihydroxy-1,4-naphthalenedione | Naphthazarin | C10H6O4 | 475-38-7 | Extensively studied for its electrochemical properties, synthesis, and a wide range of biological activities including antimicrobial and anticancer effects. nih.govnih.govmdpi.com |

| 5-Hydroxy-1,4-naphthoquinone | Juglone | C10H6O3 | 481-39-0 | Known for its allelopathic properties and has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities. acs.orgnih.govresearchgate.net |

| 2-Hydroxy-1,4-naphthoquinone (B1674593) | Lawsone | C10H6O3 | 83-72-7 | A natural dye that has been explored for its biological activities, including as an antimicrobial agent. nih.gov |

Current Research Landscape and Emerging Academic Interests in this compound Analogues

The current research landscape for this compound itself is barren. However, the academic interest in its analogues, particularly derivatives of other dihydroxynaphthalenediones, is vibrant. Researchers are actively designing and synthesizing novel analogues of compounds like juglone and naphthazarin to enhance their biological activities and explore their therapeutic potential.

For instance, a recent study focused on the synthesis of a series of 2- and 3-substituted juglone derivatives. acs.org These modifications were aimed at improving their activity against specific biological targets. The study found that certain glycosylated derivatives exhibited potent and selective inhibition of cancer cell proliferation. acs.org This line of research underscores a clear academic interest in exploring how structural modifications of the dihydroxynaphthalenedione core can modulate biological function. The synthesis of water-soluble thioglucosides of 5,8-dihydroxy-1,4-naphthoquinone (B181067) has also been reported, aiming to improve the bioavailability and therapeutic potential of this class of compounds. researchgate.net

The exploration of these analogues provides a roadmap for potential future research into this compound. The synthesis of this compound, followed by the generation of a library of its analogues, could unveil novel biological activities and provide a deeper understanding of the structure-activity relationships within the dihydroxynaphthalenedione family. The pronounced lack of research on this compound presents a clear opportunity for original and impactful scientific investigation.

| Parent Compound | Analogue Type | Reported Biological Activity/Research Focus | Reference |

|---|---|---|---|

| Juglone (5-Hydroxy-1,4-naphthoquinone) | 2- and 3-substituted derivatives | Investigated for dual antiplatelet and anticancer activities, with some derivatives showing potent inhibition of protein disulfide isomerase (PDI). | acs.org |

| Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone) | Glutathionyl conjugate | Studied for its redox properties and enzymatic reduction, which are important for understanding its biological actions. | nih.gov |

| Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone) | Water-soluble thioglucosides | Synthesized to potentially improve solubility and biological activity. | researchgate.net |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Amino and thioether derivatives | Synthesized and evaluated for their anticancer, antimalarial, antiviral, antifungal, and antibacterial activities. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-3-6-7(12)1-2-8(13)10(6)9(14)4-5/h1-4,11,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFDIOZBTSOOJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=C(C1=O)C=C(C=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345539 | |

| Record name | 5,7-Dihydroxy-1,4-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4923-54-0 | |

| Record name | 5,7-Dihydroxy-1,4-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 5,7 Dihydroxy 1,4 Naphthalenedione Analogues

Total Synthesis Approaches and Pathway Elucidation

The construction of the dihydroxynaphthoquinone framework involves both the assembly of the fundamental naphthoquinone scaffold and the specific introduction of hydroxyl groups at desired positions.

Chemical Syntheses of Naphthoquinone Scaffolds

The creation of the 1,4-naphthoquinone (B94277) core is a well-established area of organic synthesis, with numerous methods developed to access this important structural motif. These strategies often employ transition-metal catalysis and multi-component reactions to build the bicyclic system efficiently.

Key synthetic strategies for the naphthoquinone scaffold include:

Palladium-Catalysed Processes: Fused 1,2-naphthoquinones can be synthesized from simple alkynes through a one-pot, palladium-catalyzed process. rsc.org

Ruthenium-Catalyzed Annulation: A modern approach involves the Ru(II)-catalyzed annulation of vinyl sulfoxonium ylides with arynes, which rapidly generates functionalized 1-naphthols that can be subsequently oxidized to the corresponding naphthoquinones. acs.org

Friedel-Crafts Reactions: The classic Friedel-Crafts alkylation is a common method for synthesizing menaquinone (Vitamin K) derivatives, which feature a naphthoquinone core. nih.gov This typically involves the reaction of a menadiol (B113456) with an alcohol in the presence of a Lewis acid like BF₃∙OEt₂. nih.gov

Metal-Mediated Reactions: Organometallic reagents, such as Grignard reagents, can be used to introduce side chains to a protected naphthoquinone precursor, which is then oxidized to the final product. nih.gov

Multi-component Reactions: Efficient, one-pot multi-component reactions are used to generate complex naphthoquinones. For instance, novel 1,4-naphthoquinones with indole (B1671886) scaffolds have been prepared from 2-hydroxy-1,4-naphthoquinone (B1674593), substituted salicylic (B10762653) aldehydes, and indoles using an In(OTf)₃ catalyst. nih.gov

Table 1: Selected Methodologies for Naphthoquinone Scaffold Synthesis

| Methodology | Key Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalysed Process | Alkynes | Palladium catalyst | Fused 1,2-Naphthoquinones | rsc.org |

| Ruthenium-Catalyzed Annulation | Vinyl Sulfoxonium Ylides, Arynes | Ru(II) catalyst | Functionalized 1-Naphthols (precursors) | acs.org |

| Friedel-Crafts Alkylation | Menadiol, Geraniol | BF₃∙OEt₂ | Menaquinone-2 (MK-2) | nih.gov |

| Multi-component Reaction | 2-Hydroxy-1,4-naphthoquinone, Aldehydes, Indoles | In(OTf)₃, solvent-free, 110 °C | 1,4-Naphthoquinones with Indole Scaffolds | nih.gov |

Specific Reaction Pathways for Dihydroxynaphthalenedione Formation

While specific synthetic routes for 5,7-dihydroxy-1,4-naphthalenedione are not prominently described in the surveyed literature, methods for producing its isomers, such as the well-known 5,8-dihydroxy-1,4-naphthoquinone (B181067) (Naphthazarin) and 5-hydroxy-1,4-naphthoquinone (Juglone), are well-documented and provide insight into potential synthetic strategies.

Synthesis of Naphthazarin (5,8-Dihydroxy-1,4-naphthalenedione):

From Dinitronaphthalenes: A classical synthesis involves the reaction of either 1,8-dinitronaphthalene (B126178) or 1,5-dinitronaphthalene (B40199) with fuming sulfuric acid in the presence of sulfur. chemicalbook.com

Friedel-Crafts Acylation: A more modern approach utilizes a molten salt method where hydroquinone (B1673460) undergoes a Friedel-Crafts acylation with maleic anhydride (B1165640) in the presence of aluminum chloride (AlCl₃) and sodium chloride at high temperatures (200 °C). chemicalbook.com The resulting complex is then hydrolyzed with acid to yield naphthazarin. chemicalbook.com

Synthesis of Juglone (B1673114) (5-Hydroxy-1,4-naphthalenedione):

Photooxygenation: Juglone can be prepared by the photooxygenation of 1,5-dihydroxynaphthalene (B47172). researchgate.net Studies in a falling film microreactor have shown that this conversion can be achieved with moderate rates upon exposure to visible light. researchgate.net

These pathways highlight that the strategic choice of starting materials containing appropriately positioned functional groups (nitro or hydroxyl groups) is key to directing the formation of the desired dihydroxylated product.

Table 2: Synthesis of Dihydroxynaphthalenedione Analogues

| Target Compound | Starting Material(s) | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone) | Hydroquinone, Maleic anhydride | AlCl₃, NaCl, 200 °C; then HCl | 17% | chemicalbook.com |

| Juglone (5-Hydroxy-1,4-naphthoquinone) | 1,5-Dihydroxynaphthalene | Photooxygenation, visible light, falling film microreactor | up to 31% conversion | researchgate.net |

Chemical Modifications and Derivatization Routes

The derivatization of the dihydroxynaphthoquinone scaffold is crucial for modulating its chemical and biological properties. Functionalization can occur at either the benzenoid or the quinoid ring, primarily through electrophilic substitution or nucleophilic addition reactions, respectively.

Functionalization of the Naphthalene (B1677914) Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing functional groups onto aromatic rings. wikipedia.orgwikipedia.org The regiochemical outcome of such reactions on a dihydroxynaphthoquinone is dictated by the directing effects of the substituents already present on the ring. wikipedia.orgyoutube.com

The hydroxyl group (–OH) is a powerful activating group and an ortho, para-director. youtube.com This means it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the positions ortho and para relative to itself.

For the target molecule, This compound , the benzenoid ring (C5-C8) is activated by two hydroxyl groups.

The 5-OH group directs electrophiles to positions C6 and C8.

The 7-OH group directs electrophiles to positions C6 and C8.

Therefore, positions 6 and 8 are strongly activated towards electrophilic substitution due to the synergistic electron-donating effects of both hydroxyl groups. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. youtube.com For instance, the bromination of the analogue juglone (5-hydroxy-1,4-naphthoquinone) has been demonstrated, where bromine is added to the benzenoid ring. acs.org

The quinoid ring of 1,4-naphthoquinones is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C3 positions. This reactivity forms the basis for a wide range of derivatization strategies.

The Michael addition is a common pathway where nucleophiles add to the activated double bond of the quinone ring. nih.gov A variety of nucleophiles, including amines, thiols, and carbanions, can be employed to create diverse analogues.

Thiol Addition: Thioether derivatives of juglone have been synthesized via the nucleophilic addition of various thiol nucleophiles. acs.orgnih.gov Similarly, water-soluble thioglucosides of naphthazarin have been prepared. researchgate.net

Amine Addition: The reaction of 1,2-naphthoquinone-4-sulfonic acid salts with primary and secondary amines readily yields 4-amino-1,2-naphthoquinones. beilstein-journals.org Likewise, various amines can be added to the C2 position of the 1,4-naphthoquinone scaffold. nih.gov

Azide (B81097) Addition: The azide ion can act as a nucleophile, as seen in the reaction of 1,2-naphthoquinone-4-sulfonic acid with sodium azide to produce 4-azido-1,2-naphthoquinone. beilstein-journals.org

Carbon Nucleophile Addition: The enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes, catalyzed by chiral organocatalysts, provides a route to chiral functionalized naphthoquinones with high yields and excellent enantioselectivities. nih.gov

This reactivity allows for the introduction of a wide array of functional groups, significantly expanding the chemical space of dihydroxynaphthoquinone analogues.

Table 3: Examples of Nucleophilic Addition Reactions on Naphthoquinone Analogues

| Naphthoquinone Substrate | Nucleophile | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Juglone (5-Hydroxy-1,4-naphthoquinone) | Thiols (R-SH) | Nucleophilic Addition | 2-Thioether derivatives | acs.orgnih.gov |

| 2-Hydroxy-1,4-naphthoquinone | Nitroalkenes | Asymmetric Michael Addition | Chiral nitroalkylated naphthoquinones | nih.gov |

| 1,2-Naphthoquinone-4-sulfonic acid | Amines (R₂NH) | Nucleophilic Substitution | 4-Amino-1,2-naphthoquinones | beilstein-journals.org |

| Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone) | Thioglucose | Nucleophilic Substitution | Thioglucosides | researchgate.net |

| Naphthalene-1,4-dione | Amines | Nucleophilic Substitution | 2-Amino-naphthalene-1,4-diones | nih.gov |

Transformations of Hydroxyl and Quinone Moieties

The reactivity of the hydroxyl (–OH) and quinone groups in this compound, commonly known as juglone, allows for a variety of chemical transformations. These modifications are pivotal for creating analogues with altered electronic, steric, and lipophilic properties, which in turn can modulate their biological activity.

O-Acylation and O-Alkylation Strategies

The phenolic hydroxyl group of juglone is a primary site for derivatization through O-acylation and O-alkylation. These reactions are employed to modify the polarity and reactivity of the parent molecule.

O-Acylation: This process involves the esterification of the hydroxyl group. While specific examples for this compound are not extensively detailed in the provided results, the general principle applies. Acylation can be used to introduce various functional groups, potentially affecting the compound's ability to cross cellular membranes. A study on related naphthoquinones like lawsone and juglone highlighted O-acylation as a key transformation strategy. acs.org

O-Alkylation: The introduction of an alkyl or aryl group at the hydroxyl position can significantly alter the compound's properties. For instance, O-alkylation of the related 2-hydroxy-1,4-naphthoquinone (lawsone) has been shown to be crucial for its biological activity, as the free hydroxyl group can hinder membrane permeability. acs.org In contrast, juglone derivatives that retain the free 5-hydroxyl group have demonstrated activity, suggesting that the polarity of this group in juglone is less of a barrier to crossing the plasma membrane compared to the 2-hydroxyl group in lawsone. acs.org Research on the synthesis of various 1,4-naphthoquinone derivatives has included O-alkylation as a method to produce a library of compounds for biological screening. acs.org A general procedure for O-alkylation involves the use of an alkyl halide, such as propargyl bromide, in the presence of a base like sodium hydride (NaH) in a suitable solvent. nih.gov

Table 1: Examples of O-Alkylation Reactions on Naphthoquinone-Related Scaffolds This table is illustrative of the general methodology, as specific examples for this compound were not detailed in the search results.

| Starting Material | Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl (5-acetamido-9-benzyloxy-3,5-dideoxy-d-glycero-α-d-galacto-2-nonulopyranosid)onate | NaH, propargyl bromide | 4-O-propargyl derivative | 57 | nih.gov |

| Lawsone | Alkyl halides | O-alkylated lawsone derivatives | - | acs.org |

Glycosylation and Other Conjugation Approaches

Glycosylation, the attachment of sugar moieties, is a significant derivatization strategy that can enhance the water solubility and bioavailability of naphthoquinones. In nature, juglone is often found as a colorless precursor, hydrojuglone glucoside. mdpi.com This glycoside is hydrolyzed by enzymes like β-glucosidase and then rapidly oxidized to form the active juglone compound. mdpi.com

Synthetic approaches can mimic this natural strategy. The synthesis of S-glucoside derivatives of related 5,8-dihydroxy-1,4-naphthoquinones has been accomplished through thiomethylation using paraformaldehyde and per-O-acetyl-1-thioglucose. nih.gov Subsequent deacetylation of the sugar moiety yields the final glycosylated products. nih.gov Such strategies create libraries of compounds with varying sugar attachments for biological evaluation. nih.gov

Conjugation with other molecules, such as glutathione (B108866), is also a key transformation. The nucleophilic addition of glutathione (GSH) to the quinone ring is a recognized reaction, particularly in biological systems. nih.govnih.gov Studies on 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin) show that it reacts with GSH, and the resulting conjugate can undergo further redox reactions. nih.gov

Reductive and Oxidative Conversions

The quinone moiety of this compound is central to its redox activity, allowing it to undergo both reductive and oxidative transformations.

Reductive Conversions: Juglone can be reduced to its hydroquinone form, 1,4,5-trihydroxynaphthalene (hydrojuglone). wikipedia.org This reduction can be accomplished enzymatically by flavoproteins such as NADPH-cytochrome P450 reductase (a one-electron transfer) or DT-diaphorase (a two-electron transfer). nih.govmdpi.com The reduction process is a key part of its biological mechanism, leading to the formation of semiquinone radicals and hydroquinones. nih.govmdpi.com This redox cycling can generate reactive oxygen species (ROS), such as superoxide (B77818), contributing to its biological effects. nih.govmdpi.com

Oxidative Conversions: In plants, juglone itself is the product of the oxidation of its hydroquinone precursor, which exists in a colorless form. wikipedia.org This oxidation occurs rapidly when plant tissues are exposed to air. wikipedia.org Synthetic routes to juglone often involve the oxidation of precursors like 1,5-dihydroxynaphthalene using various oxidizing agents, including silver oxide (Ag2O) or manganese dioxide (MnO2). wikipedia.org Another synthetic approach involves the oxidative dehydrogenation of 5,8-dihydroxy-1-tetralone. wikipedia.org

Cycloaddition Reactions

The quinone ring of juglone and its derivatives can act as a dienophile in Diels-Alder reactions, a powerful tool for constructing complex polycyclic systems. acs.orgacs.org These [4+2] cycloaddition reactions are highly valuable in the synthesis of tetracyclic frameworks, which are core structures in anthracyclinone antibiotics. acs.org

The regioselectivity of the Diels-Alder reaction with juglone derivatives is a critical aspect that has been studied to control the outcome of the synthesis. acs.orgacs.org Factors influencing this regiochemical control have been elucidated, enabling the targeted synthesis of specific isomers. acs.org For example, the reaction of juglone with styrenes, promoted by B(OAc)3 at room temperature, has been used in the total synthesis of compounds like tetrangulol. acs.org This demonstrates the utility of cycloaddition reactions in building complex natural product architectures from a juglone scaffold.

Photochemical Derivatization Techniques

Photochemical methods offer an alternative and often more sustainable route for the synthesis and derivatization of juglone. Photooxygenation, in particular, has been explored as a green chemistry approach.

The synthesis of juglone from 1,5-dihydroxynaphthalene can be achieved through a dye-sensitized photooxygenation reaction. researchgate.net Studies utilizing a falling film microreactor have shown that this method can achieve moderate conversion rates in a very short exposure time (e.g., 31% conversion in 160 seconds) under visible light. researchgate.net This efficiency is attributed to the superior light penetration and large gas-liquid contact area provided by the microreactor setup, which significantly outperforms conventional batch reactions. researchgate.net These photochemical techniques represent a promising avenue for the efficient and environmentally friendlier production of juglone and its derivatives. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 5,7 Dihydroxy 1,4 Naphthalenedione Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of juglone (B1673114) and its derivatives. Through various NMR experiments, a comprehensive picture of the molecule's proton and carbon environments can be assembled.

1H NMR Spectral Analysis for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. For 5-hydroxy-1,4-naphthalenedione (juglone), the ¹H NMR spectrum reveals distinct signals for each proton. chemicalbook.com The hydroxyl proton typically appears as a sharp singlet at a significantly downfield chemical shift, around δ 11.8-11.9 ppm, due to strong intramolecular hydrogen bonding with the adjacent carbonyl group. chemicalbook.com The protons on the quinonoid ring and the benzenoid ring resonate in the aromatic region, typically between δ 6.9 and δ 7.7 ppm. chemicalbook.com

Studies on various juglone derivatives, such as those where the hydroxyl group is replaced by methyl, allyl, butyl, or benzyl (B1604629) groups, show characteristic shifts in the proton signals, confirming the structural modifications. researchgate.net For instance, the analysis of 2-(n-alkylamino)-naphthalene-1,4-dione derivatives demonstrates how substitutions on the naphthoquinone core influence the chemical shifts of the ring protons. nih.gov

Table 1: Representative ¹H NMR Spectral Data for 5-Hydroxy-1,4-naphthalenedione (Juglone) Data recorded in CDCl₃. Chemical shifts (δ) are given in ppm.

| Proton Assignment | Chemical Shift (ppm) |

| H-2/H-3 | ~6.95 |

| H-6 | ~7.28 |

| H-8 | ~7.60 |

| 5-OH | ~11.89 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. chemicalbook.com

13C NMR Spectral Analysis for Carbon Skeleton Definition

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by defining the carbon framework of the molecule. The spectrum of juglone displays signals for all ten carbon atoms. The two carbonyl carbons (C-1 and C-4) are the most deshielded, appearing far downfield in the spectrum, typically around δ 184-190 ppm. chemicalbook.com The carbon bearing the hydroxyl group (C-5) and the other oxygen-linked carbon (C-7) also show characteristic downfield shifts.

The analysis of juglone derivatives by ¹³C NMR confirms the carbon skeleton and the position of substituents. researchgate.netacs.orgnih.gov For example, in a series of 2- and/or 3-substituted juglone derivatives, the chemical shifts of the quinonoid carbons (C-2 and C-3) are significantly affected by the nature of the substituent. acs.orgnih.gov Similarly, in 2-(n-alkylamino)-3-R-naphthalene-1,4-dione derivatives, ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to identify and assign all carbon signals, including those of the alkyl side chains. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for 1,4-Naphthoquinone (B94277) Data recorded in CDCl₃. Chemical shifts (δ) are given in ppm.

| Carbon Assignment | Chemical Shift (ppm) |

| C-1, C-4 | 184.80 |

| C-4a, C-8a | 131.87 |

| C-5, C-8 | 126.29 |

| C-6, C-7 | 133.83 |

| C-2, C-3 | 138.58 |

Note: This data is for the parent 1,4-naphthoquinone. chemicalbook.com Substitutions, such as the hydroxyl groups in juglone, will alter these shifts.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals, especially in complex analogues.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. This is used, for example, to confirm the connectivity of protons within the aromatic rings of naphthoquinone derivatives. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for linking different fragments of a molecule. For instance, HMBC can be used to confirm the position of substituents on the naphthoquinone ring by observing correlations from the substituent's protons to the ring carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformation in flexible molecules.

The combined use of these 2D NMR techniques allows for the complete and unambiguous structural elucidation of complex juglone analogues. nih.govresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is a critical step in the identification of new or synthesized juglone analogues. For example, in studies involving the synthesis of novel juglone derivatives, HRMS is routinely used to confirm that the final products have the correct molecular formula. acs.orgnih.gov The high accuracy of the measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion of a specific mass-to-charge ratio (m/z) is selected and then fragmented to produce a spectrum of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation.

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a common technique for analyzing complex mixtures containing juglone analogues. nih.gov In such analyses, compounds are identified based on their retention time, precursor ion mass, and the specific fragment ions they produce. nih.govnih.gov For example, a study on Juglans nigra identified a hydrojuglone derivative by observing the loss of a hexose (B10828440) unit (m/z 337 → 175) and a subsequent loss of a carboxyl group (m/z 175 → 131) in the MS/MS spectrum. nih.gov The fragmentation patterns of different naphthoquinone derivatives provide valuable clues about the nature and position of their substituents. ekb.eg

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation are fundamental to the structural elucidation of naphthoquinones. Infrared (IR) spectroscopy provides critical information about the vibrational modes of functional groups, while ultraviolet-visible (UV-Vis) spectroscopy reveals details about the electronic transitions within the chromophoric system.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of a naphthoquinone is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

For 5,7-dihydroxy-1,4-naphthalenedione and its analogues, the most prominent vibrational bands are associated with the hydroxyl (O-H), carbonyl (C=O), and aromatic carbon-carbon (C=C) groups. The intramolecular hydrogen bonding between the C5-hydroxyl group and the C4-carbonyl group significantly influences the position and shape of their respective absorption bands.

Key vibrational frequencies for 5-hydroxy-1,4-naphthalenedione (Juglone) and related naphthoquinones are summarized below. The exact positions of these bands can shift based on the specific analogue's substitution pattern and the sample's physical state (solid or solution). osti.gov For instance, the C=O stretching vibrations in di-substituted naphthoquinones are often observed as intense bands. osti.gov In phylloquinone, a di-substituted naphthoquinone, the most intense IR band at 1662 cm⁻¹ is attributed to the antisymmetric stretching of both C=O groups. osti.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (hydroxyl) | Stretching (intramolecular H-bond) | 3100-3500 | Broad, Medium |

| C-H (aromatic) | Stretching | 3000-3100 | Medium to Weak |

| C=O (quinone) | Stretching | 1630-1680 | Strong, Sharp |

| C=C (aromatic ring) | Stretching | 1560-1620 | Medium to Strong |

| C-O (hydroxyl) | Stretching | 1200-1350 | Medium to Strong |

This table presents typical data compiled from spectroscopic studies of naphthoquinones. osti.govchemicalbook.com

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light that excites electrons from lower to higher energy molecular orbitals. The naphthoquinone core is a classic chromophore, and its UV-Vis spectrum typically displays multiple absorption bands corresponding to π→π* and n→π* transitions. nih.gov

The absorption spectra of 1,4-naphthoquinone derivatives are characterized by several bands in the UV and visible regions. researchgate.net The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the aromatic ring. researchgate.net Hydroxy groups, acting as electron-donating substituents, typically cause a bathochromic (red) shift in the absorption maxima, moving the absorption to longer wavelengths. researchgate.net

For this compound, the spectrum is influenced by the extended conjugation and the electronic effects of the two hydroxyl groups. The spectrum of juglone shows characteristic absorptions for 1,4-naphthoquinone derivatives. researchgate.netresearchgate.net

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| 1,4-Naphthoquinone | Ethanol (B145695) | ~245, ~252, ~330 | π→π |

| 5-Hydroxy-1,4-naphthalenedione (Juglone) | Methanol | ~250, ~420 | π→π, n→π |

| 5,8-Dihydroxy-1,4-naphthalenedione (Naphthazarin) | Ethanol | ~518, ~555 | n→π |

This table presents characteristic absorption maxima compiled from various spectroscopic studies. researchgate.netresearchgate.netchemicalbook.com

Chromatographic Techniques for Purification and Analysis

Chromatography is an essential tool for the separation, identification, and purification of this compound and its analogues from complex mixtures, such as synthetic reaction products or natural extracts. biotage.com The choice of chromatographic technique depends on the scale and purpose of the separation, ranging from analytical-scale identification to preparative-scale purification.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like naphthoquinones. nih.govacs.org Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve high resolution and sensitivity.

For this compound analogues, reversed-phase HPLC (RP-HPLC) is most common. A C18-bonded silica (B1680970) column is frequently used as the stationary phase, offering excellent separation based on hydrophobicity. mdpi.com The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often acidified with formic acid or phosphoric acid to improve peak shape and ensure the ionisation state of the acidic hydroxyl groups. mdpi.comsielc.com Detection is commonly performed using a Diode Array Detector (DAD), which provides spectral information across a range of wavelengths, or a Mass Spectrometer (MS) for definitive identification. mdpi.comnih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | DAD (254 nm, 280 nm, 420 nm) or ESI-MS |

| Purity Check | >95% peak area is a common standard for final products |

This table summarizes typical HPLC conditions used for the analysis of Juglone and its derivatives. nih.govacs.orgmdpi.comsielc.com

While HPLC is dominant, other chromatographic techniques have specific applications. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method primarily used to monitor the progress of chemical reactions and to get a preliminary assessment of mixture complexity. nih.govacs.org For the synthesis of juglone derivatives, reaction completion can be followed by spotting the reaction mixture on a silica gel plate (e.g., silica gel 60 F254) and eluting with a suitable solvent system, such as a cyclohexane:ethyl acetate (B1210297) mixture. oc-praktikum.deresearchgate.net The separated spots are then visualized under UV light. nih.govacs.org

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for analyzing volatile and thermally stable compounds. While many hydroxylated naphthoquinones have low volatility, GC analysis can be performed after a derivatization step, such as acetylation or silylation, to increase their volatility and thermal stability. researchgate.net In some cases, direct GC-MS analysis of underivatized quinones in environmental samples has been successfully performed. researchgate.net

When larger quantities of a purified compound are required for further study, analytical separation techniques are scaled up. Flash chromatography and preparative HPLC are two powerful methods for this purpose. phenomenex.comteledynelabs.com

Flash Chromatography is a medium-pressure liquid chromatography technique that is faster than traditional gravity-fed column chromatography. phenomenex.comchromatographyonline.com It is widely used in synthetic chemistry to purify intermediate and final products. biotage.comphenomenex.com For the purification of juglone derivatives, the crude product from a synthesis is often subjected to flash chromatography on a silica gel column. acs.orgoc-praktikum.de A solvent system, often determined by prior TLC analysis, is passed through the column under moderate pressure to elute the components, allowing for the collection of the desired compound in gram quantities. biotage.comacs.orgresearchgate.net

Preparative High-Performance Liquid Chromatography (Prep HPLC) operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle significantly larger sample loads. teledynelabs.com This technique offers higher resolution than flash chromatography and is ideal for purifying high-value compounds or for isolating individual components from very complex mixtures where baseline separation is challenging. teledynelabs.comlcms.cz While more resource-intensive, preparative HPLC can yield highly pure fractions of specific this compound analogues. sielc.com

Theoretical and Computational Chemistry Studies of 5,7 Dihydroxy 1,4 Naphthalenedione

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the intrinsic properties of 5,7-Dihydroxy-1,4-naphthalenedione at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Studies on hydroxyl derivatives of anthraquinone, a related compound, have been performed at the B3LYP/6-31G* level of DFT. sioc-journal.cnresearchgate.net These calculations indicate that such compounds possess planar structures and are influenced by strong intramolecular hydrogen bonds, which affect their configuration and properties. sioc-journal.cnresearchgate.net For naphthoquinone derivatives, quantum chemical calculations using functionals like BP86 and ωB97X-D3 have been employed to determine a set of molecular electronic properties and correlate them with biological activities. nih.gov Time-Dependent DFT (TD-DFT) has also been utilized to accurately reproduce the shape of the absorption spectra of naphthazarin, highlighting the importance of considering vibronic couplings. researchgate.net The reactivity index ω has been identified as a key characteristic related to the inhibitory activity of certain naphthoquinones. nih.gov

Molecular Orbital Analysis (HOMO, LUMO) and Electron Density Distributions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. For hydroxyl derivatives of anthraquinone, calculations have shown that the first singlet excited state arises from a π→π* electron transition from the HOMO to the LUMO. sioc-journal.cnresearchgate.net In a study of Quercetin 3-D-galactoside, a complex phenolic compound, the HOMO-LUMO energy gap was calculated to be 4.96 eV in the gas phase and 3.98 eV in the ethanol (B145695) phase, providing insights into its electronic stability and reactivity. erciyes.edu.tr The distribution of electron density, as analyzed through methods like Atoms in Molecules (AIM) theory, helps in understanding the nature of intramolecular hydrogen bonds and their influence on the molecule's structure. mdpi.com

Conformational Analysis and Energetic Favorability of Tautomeric Forms

This compound can exist in different tautomeric forms, which are isomers that readily interconvert. The stability of these forms is a key area of investigation. While for 1,4-dihydroxynaphthalene, the phenolic form is generally more stable at room temperature, in larger aromatic systems, the diketone tautomer can become the more stable form. nih.govresearchgate.net Computational calculations have corroborated these experimental findings. nih.govresearchgate.net For instance, in the case of some helicenes, the diketone tautomer was isolated instead of the expected para-hydroquinone. nih.govresearchgate.net The study of the keto-enol tautomerism of hydroquinones in fused aromatic compounds has shown that the dione (B5365651) tautomer is the stable form in larger systems. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the interaction of this compound with biological macromolecules and to understand its dynamic behavior over time.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This method is widely used to screen for potential drug candidates.

Studies have been conducted on various 1,4-naphthoquinone (B94277) derivatives to predict their interaction with different protein targets. For example, docking studies on derivatives as inhibitors of Polo-like kinase 1 (Plk1) have been performed to understand their binding modes. researchgate.net In one such study, a modified naphthoquinone, compound NO11, showed a good Moldock score of -134.73 kcal/mol, suggesting it could be a potential lead compound. researchgate.net The interactions observed were primarily steric, involving amino acid residues like Phe 133, Asp 194, and Glu 101. researchgate.net

Similarly, molecular docking of 1,4-naphthoquinone derivatives containing a carbazole-6,11-dione moiety has been carried out to understand their interactions with target proteins. nih.gov Compound 7 from this series exhibited the best glide and E model scores of -7.73 and -95.37, respectively. nih.gov Docking studies have also been performed on naphthoquinones to investigate their interactions with enzymes like MKK7 and Cdc25B, providing insights into their inhibitory mechanisms. nih.gov Furthermore, the interaction of 1,4-naphthoquinone hybrids with the BCL-2 protein, an anti-apoptotic protein, has been explored, with scoring functions indicating a higher affinity for the hybrids compared to the parent substrate. mdpi.com

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Compound NO11 (modified naphthoquinone) | Polo-like kinase 1 (Plk1) | -134.73 (Moldock score) | Phe 133, Asp 194, Glu 101, Lys 82, Cys 133, Glu 140 | researchgate.net |

| Compound 7 (containing carbazole-6,11-dione) | YmaH | -7.73 (glide score), -95.37 (E model score) | Not specified | nih.gov |

| 1,4-Naphthoquinone hybrids | BCL-2 | Not specified (higher affinity than substrate) | Not specified | mdpi.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. These simulations can reveal information about the stability of ligand-protein interactions and conformational changes.

MD simulations have been used to study the interaction between 1,4-naphthoquinone scaffold-derived compounds and target proteins in acute myeloid leukemia. nih.gov For instance, simulations of a complex between compound 7 and MMP9 indicated a good binding capacity, with a calculated total binding free energy of -6356.865 kcal/mol using the MM/GBSA approach. nih.gov Car-Parrinello Molecular Dynamics (CPMD) simulations have also been employed to study the intramolecular hydrogen bonds and proton dynamics in naphthoquinone derivatives, revealing short proton transfer and proton-sharing events. mdpi.com

| System | Simulation Method | Key Finding | Binding Free Energy (kcal/mol) | Reference |

| Compound 7 - MMP9 complex | Molecular Dynamics (MD) | Good binding capacity | -6356.865 (MM/GBSA) | nih.gov |

| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone | Car-Parrinello Molecular Dynamics (CPMD) | Labile protons in hydrogen bridges, short proton transfer events | Not applicable | mdpi.com |

In Silico Evaluation of Molecular Interactions

In silico methods, particularly molecular docking, are pivotal in elucidating the interactions between this compound, also known as Juglone (B1673114) when the hydroxyl group is at position 5, and its derivatives with biological targets. These computational techniques predict the binding affinity and orientation of a ligand within the active site of a protein, offering insights into the molecular basis of its biological activity.

For instance, molecular docking studies on 5-hydroxy-1,4-naphthalenedione (Juglone) derivatives have revealed key amino acid residues crucial for their interaction with proteins. In a study targeting protein disulfide isomerase (PDI), an enzyme implicated in cancer and thrombosis, docking analysis identified Gln243, Phe440, and Leu443 as important residues for the compound-protein interaction. nih.gov This information is critical for understanding the inhibitory mechanism and for the rational design of more potent and selective inhibitors.

Similarly, the interaction of 1,4-naphthoquinone derivatives with other significant biological targets has been explored. Molecular docking simulations of a synthetic derivative, 2-(4-methoxyanilino)naphthalene-1,4-dione (MN), with human serum albumin (HSA) showed that it preferentially binds to subdomain IIA (site I) with a strong binding affinity. nih.gov This binding is primarily driven by hydrophobic interactions. nih.gov Understanding the interaction with transport proteins like HSA is vital for predicting the pharmacokinetic profile of a drug candidate.

Furthermore, docking studies have been employed to understand the anticancer activity of naphthoquinone derivatives. For example, the interaction of 1,4-naphthoquinone derivatives with Polo-like kinase 1 (Plk1), a key regulator of mitosis and a target for cancer therapy, has been investigated. researchgate.net These studies help in identifying potential lead compounds for the development of new anticancer agents. In another study, docking simulations of 1,4-naphthoquinone derivatives with MKK7 and Cdc25B, enzymes involved in tumorigenesis, highlighted the importance of specific molecular orientations and hydrogen bonding interactions for their inhibitory activity. nih.gov

The following table summarizes the key molecular interactions of selected naphthoquinone derivatives with their respective biological targets as determined by in silico studies.

Interactive Table: Molecular Docking of Naphthoquinone Derivatives

| Compound/Derivative | Biological Target | Key Interacting Residues | Binding Affinity (if reported) | Reference |

|---|---|---|---|---|

| 5-Hydroxy-1,4-naphthalenedione (Juglone) derivatives | Protein Disulfide Isomerase (PDI) | Gln243, Phe440, Leu443 | Not specified | nih.gov |

| 2-(4-methoxyanilino)naphthalene-1,4-dione (MN) | Human Serum Albumin (HSA) | Binds to subdomain IIA (site I) | -7.15 kcal/mol | nih.gov |

| 1,4-Naphthoquinone derivatives | Polo-like kinase 1 (Plk1) | Phe 133, Asp 194, Glu 101, Lys 82, Cys 133, Glu 140 | Not specified | researchgate.net |

| 3-[(1,4-dioxonaphthalen-2-yl)sulfanyl]propanoic acid | Mitogen-activated protein kinase kinase 7 (MKK7) | Not specified | Kd = 230 nM | nih.gov |

| 1,4-Naphthoquinone-thymidine hybrids | BCL-2 protein | Not specified | Higher affinity than substrate | mdpi.com |

| 8-Hydroxyquinoline derivatives of 1,4-naphthoquinone | NQO1 protein | Not specified | Not specified | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. protoqsar.combrieflands.com This approach is instrumental in predicting the activity of new, untested compounds and in understanding the structural features that govern their biological effects. protoqsar.com

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. protoqsar.com Then, a variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. protoqsar.com These descriptors can encode information about the physicochemical, topological, electronic, and steric properties of the molecules. Finally, statistical methods are used to build a mathematical model that correlates the descriptors with the observed biological activity. protoqsar.combrieflands.com

Several statistical techniques can be employed to develop QSAR models, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). brieflands.com MLR is a linear method that establishes a direct relationship between the descriptors and the activity, while ANN is a non-linear method that can capture more complex relationships. brieflands.comnih.gov The predictive power of a QSAR model is assessed through various validation techniques, such as internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. researchgate.netnih.gov

For naphthoquinone derivatives, QSAR models have been successfully developed to predict their activity against various biological targets. For example, a QSAR study on 1,4-naphthoquinone derivatives as anticancer agents against several cancer cell lines showed good predictive performance. nih.gov Similarly, QSAR models have been developed for the antimalarial activity of 1,4-naphthoquinonyl derivatives. nih.gov These models serve as valuable tools for the virtual screening and design of new compounds with enhanced biological activity. researchgate.net

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. mdpi.com These descriptors provide insights into the structural features that are either favorable or detrimental to the desired activity.

For instance, in a QSAR study of 1,4-naphthoquinones' cytotoxicity, hydrophobicity was identified as a key factor. nih.gov This suggests that modifying the lipophilicity of these compounds could be a viable strategy to enhance their anticancer activity. In another study on the antimalarial activity of 1,4-naphthoquinonyl derivatives, the energy of the highest occupied molecular orbital (HOMO) was found to be highly correlated with the activity. nih.gov This indicates that the electronic properties of the molecules play a critical role in their mechanism of action.

Systematic theoretical DFT calculations on 1,4-naphthoquinone derivatives have also highlighted the importance of electronic properties. The energy of the lowest unoccupied molecular orbital (E(LUMO)), vertical electron affinity (VEA), and the reactivity index (ω) were identified as important characteristics related to their cytotoxicity. nih.gov

The following table presents some of the key molecular descriptors that have been found to influence the biological activity of naphthoquinone derivatives in various QSAR studies.

Interactive Table: Key Molecular Descriptors in Naphthoquinone QSAR Studies

| Biological Activity | Key Molecular Descriptors | Implication | Reference |

|---|---|---|---|

| Anticancer (Cytotoxicity) | Hydrophobicity | Lipophilicity is a critical factor for activity. | nih.gov |

| Antimalarial | Energy of the Highest Occupied Molecular Orbital (HOMO) | Electronic properties are important for the mechanism of action. | nih.gov |

| Anticancer (Cytotoxicity) | Energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)), Vertical Electron Affinity (VEA), Reactivity Index (ω) | Electronic properties and reactivity are key to cytotoxicity. | nih.gov |

| Anticancer | Physicochemical properties from informative descriptors | Provides guidelines for developing novel anticancer agents. | nih.gov |

Multivariate statistical methods are fundamental tools in QSAR analysis for handling the large and complex datasets generated from molecular descriptor calculations. rsc.org Principal Component Analysis (PCA) and Partial Least Squares (PLS) are two of the most commonly used techniques. mdpi.comrsc.org

PCA is an exploratory data analysis method used to reduce the dimensionality of the data while retaining most of the original information. brieflands.comrsc.org It transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components. This helps in visualizing the relationships between compounds and identifying outliers in the dataset. brieflands.com

PLS is a regression method that is particularly useful when the number of descriptors is large and there is a high degree of correlation among them. rsc.org It builds a linear model by projecting the predictor variables (descriptors) and the response variable (activity) to a new space. PLS is widely used in QSAR to develop predictive models and to identify the most relevant descriptors.

In QSAR studies of naphthoquinone derivatives, PCA has been used to perform initial data analysis and to select appropriate training and test sets for model development. brieflands.com Both PCA and PLS, along with other multivariate methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), have been employed to build robust and predictive QSAR models for various biological activities of these compounds. brieflands.commdpi.com

Mechanistic Biological Investigations of 5,7 Dihydroxy 1,4 Naphthalenedione Analogues

Interactions with Biomolecules

The biological activity of 5,7-Dihydroxy-1,4-naphthalenedione is intrinsically linked to its chemical structure, particularly the quinone ring which acts as a Michael acceptor. This feature allows it to readily interact with cellular components, initiating a cascade of biological effects.

The electrophilic nature of the 1,4-naphthoquinone (B94277) scaffold enables it to form covalent bonds with nucleophilic agents. mdpi.com A primary mechanism of action for this compound (Juglone) involves the covalent modification of nucleophilic sites within cells, most notably the thiol groups (-SH) found in cysteine residues of proteins and in the antioxidant molecule, glutathione (B108866) (GSH). mdpi.comnih.gov This interaction occurs via a thiol-Michael addition reaction. nih.gov The chemical structure of Juglone (B1673114) contains a quinone-type Michael acceptor that can covalently bind to these cysteine thiols, a process that contributes to both its pharmacological effects and its toxicity. nih.gov

This alkylation of biomolecules can lead to significant cellular consequences. nih.gov Depletion of cellular glutathione is a common outcome, as the molecule becomes conjugated to the naphthoquinone. nih.govresearchgate.net This reduction in the glutathione pool can compromise the cell's primary defense against oxidative stress. Furthermore, the covalent modification of proteins can alter their structure and function, leading to downstream effects on cellular signaling and viability. nih.gov Studies comparing various 1,4-naphthoquinones have shown that the rate of reaction with glutathione can be influenced by other substituents on the quinone ring. For instance, the addition of hydroxyl groups can affect the rate of glutathione consumption. nih.gov

A key feature of 1,4-naphthoquinones, including this compound, is their ability to undergo redox cycling. nih.gov This process involves the reduction of the quinone to a semiquinone radical, which can then be oxidized back to the parent quinone by molecular oxygen. nih.gov This cycle generates reactive oxygen species (ROS), such as the superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). mdpi.comnih.gov

Cellular enzymes, like NADPH-cytochrome P450 reductase, can catalyze the one-electron reduction of the naphthoquinone to its semiquinone form. nih.gov This semiquinone can then transfer an electron to molecular oxygen, creating superoxide. nih.gov This process can lead to a state of oxidative stress within the cell, where the production of ROS overwhelms the cell's antioxidant capacity. nih.gov

Research on glioma cells has demonstrated that treatment with this compound leads to high levels of ROS. nih.gov The resulting oxidative stress was shown to be directly responsible for the compound's anticancer effects, as the presence of the antioxidant N-acetylcysteine mitigated its cytotoxic activities. nih.gov This ROS generation is a critical component of the molecule's biological action. nih.gov

The redox properties of naphthoquinones also enable them to interfere with cellular electron transport systems, most notably the mitochondrial respiratory chain. nih.govnih.gov This chain is a series of protein complexes that transfer electrons to generate ATP, the cell's main energy currency.

Studies have shown a strong correlation between the redox potential of 1,4-naphthoquinones and their ability to inhibit mitochondrial respiration, particularly the succinoxidase enzyme system (Complex II). nih.gov The inhibitory effect of these quinones is most potent when their redox potentials are similar to those of the endogenous components of the respiratory chain. nih.gov

Specifically, this compound has been found to decrease oxygen consumption in glioma cells by primarily affecting mitochondrial respiration dependent on pyruvate/malate and glutamate/malate. nih.gov Further investigation revealed that its interaction with Complex I of the respiratory chain is a key source of ROS generation. nih.gov Inhibition of Complex I with amytal was found to reduce the ROS produced by this compound and diminish its anticancer effects, indicating that this interaction is a crucial mechanism of its action. nih.gov Some mitochondria-targeted quinones can undergo redox cycling at multiple sites on Complex I, further contributing to superoxide production. nih.gov

Enzyme and Protein Interaction Mechanisms

Beyond broad interactions with biomolecules, this compound and its analogues have been shown to specifically inhibit the function of key cellular enzymes.

Protein Disulfide Isomerase (PDI) is an enzyme in the endoplasmic reticulum that catalyzes the formation and rearrangement of disulfide bonds, a critical step in the proper folding of many proteins. patsnap.com PDI inhibitors can disrupt this process, leading to an accumulation of misfolded proteins, endoplasmic reticulum (ER) stress, and ultimately, cell death. patsnap.commdpi.com

This compound (Juglone) is recognized as a covalent inhibitor of PDI. nih.gov These types of inhibitors typically act as Michael acceptor electrophiles, reacting with the catalytic cysteine residues in the active sites (a and a' domains) of PDI through thiol-Michael addition. nih.gov This covalent binding blocks the enzyme's catalytic activity. nih.govpatsnap.com The inhibition of PDI by juglone and its derivatives has been shown to be effective in reducing platelet aggregation and inhibiting the proliferation of multiple myeloma cells. nih.gov

The inhibitory activity can be modulated by chemical modifications to the juglone structure. For example, substitutions at the Michael acceptor sites can lead to a loss of PDI-inhibitory activity if they reduce the electrophilicity required for the Michael addition reaction. nih.gov

| Compound | PDI Inhibition (IC₅₀, µM) | Reference |

|---|---|---|

| Juglone (this compound) | 0.63 | acs.org |

| Juglone Derivative 18 | 0.42 - 0.62 | acs.org |

| Juglone Derivative 22 | 0.42 - 0.62 | acs.org |

| Juglone Derivative 29 | 0.42 - 0.62 | acs.org |

| Juglone Derivative 30 | 0.42 - 0.62 | acs.org |

| Juglone Derivative 31 | 0.42 - 0.62 | acs.org |

IC₅₀ values were determined using a fluorescence assay measuring the reduction of dieosin glutathione disulfide (Di-E-GSSG) by platelet surface PDI. acs.org

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, cell cycle regulation, and transcription. mdpi.comnih.gov It detects DNA single-strand breaks and, upon activation, synthesizes poly(ADP-ribose) chains that recruit other DNA repair proteins. nih.govyoutube.com Inhibiting PARP-1 can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects (like BRCA mutations), causing cell death. nih.govyoutube.com

While direct inhibition of PARP-1 by this compound is not as extensively documented in the provided search results as its other activities, the broader class of polyphenols, which includes naphthoquinones, has been investigated for PARP-1 inhibition. nih.gov PARP inhibitors are considered promising therapeutic agents for various diseases, including cancer. mdpi.comnih.gov Most clinically utilized PARP inhibitors act as nicotinamide (B372718) mimetics, competing with the enzyme's substrate, NAD+, at the catalytic domain. mdpi.com The development of novel PARP-1 inhibitors often involves creating scaffolds, such as isoquinolinone and naphthyridinone, that can effectively bind to key residues in the enzyme's active site. nih.gov

The general mechanism of PARP inhibitors involves preventing the synthesis of poly(ADP-ribose), which in turn stalls the recruitment of the DNA repair machinery. youtube.com This can lead to the "trapping" of the PARP enzyme on the DNA, blocking replication and leading to the formation of more severe double-strand breaks. nih.govresearchgate.net In cancer cells with a compromised ability to repair double-strand breaks, this effect is synthetically lethal. youtube.com

Influence on Plasma Membrane H+-ATPase Activity

Naphthoquinones, a class of organic compounds that includes this compound, are recognized for their diverse biological activities. One area of investigation has been their effect on the plasma membrane H+-ATPase. This enzyme plays a crucial role in plant physiology, particularly in processes like auxin-induced growth.

Research has explored the impact of various naphthoquinone derivatives on this enzyme. For instance, studies on naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) have suggested that it may inhibit the plasma membrane H+-ATPase activity. mdpi.com This inhibition could occur directly, through arylation where the naphthazarin molecule reacts with thiol groups on the protein, or indirectly, through the generation of reactive oxygen species (ROS) via redox cycling. mdpi.com The inhibition of proton extrusion by naphthoquinones has been observed to be more pronounced when used in combination, suggesting a synergistic effect. mdpi.com

The study of electrogenic plasma membrane H+-ATPase activity has been advanced by the use of voltage-sensitive dyes. nih.gov This method allows for the detection of the enzyme's electrogenic activity in extracted plant membrane vesicles and can be used to assess the inhibitory or stimulatory effects of various compounds. nih.gov

Interaction with Aryl Hydrocarbon Receptor (AhR)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in cellular responses to a variety of environmental and endogenous compounds. mdpi.com Upon activation, AhR translocates to the nucleus and, in partnership with the aryl hydrocarbon receptor nuclear translocator (ARNT), regulates the expression of a suite of genes, including those encoding for cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1. mdpi.comnih.gov

Naphthoquinones, including 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone, have been identified as compounds that can stimulate the AhR signaling pathway. nih.gov Studies have shown that these molecules can competitively bind to the AhR ligand-binding cavity, leading to the induction of AhR-dependent gene expression in both mouse and human cells. nih.gov The interaction of naphthoquinones with specific amino acid residues within the AhR binding pocket is crucial for this activation. nih.gov

The relationship between AhR and another transcription factor, Nrf2, is also a subject of interest. There is evidence of crosstalk between these two signaling pathways, which can be influenced by various phytochemicals. mdpi.com Some compounds can act as Nrf2 agonists while also having agonistic or antagonistic effects on AhR. mdpi.com

Derivatives of 1,4-dihydroxy-2-naphthoic acid have been shown to be potent AhR agonists, with their activity being dependent on their specific chemical structure. nih.gov For example, 1,4-dihydroxy-2-naphthoic acid itself has demonstrated strong AhR activation, comparable to that of the well-known AhR ligand TCDD in certain cell lines. nih.gov The presence and position of hydroxyl and carboxyl groups on the naphthalene (B1677914) ring significantly influence the potency of these compounds as AhR agonists. nih.gov

Inhibition of Polo-like Kinase 1 (Plk1)

Polo-like kinase 1 (Plk1) is a key regulator of multiple stages of mitosis and is often overexpressed in various types of cancer, making it an attractive target for anticancer therapies. Inhibition of Plk1 can lead to mitotic arrest and subsequent cell death in cancer cells.

While direct studies on the inhibition of Plk1 by this compound are not prevalent in the provided search results, the broader context of kinase inhibition by related compounds offers some insight. For instance, certain therapies targeting Plk1 have been shown to induce apoptosis in sarcoma cells, and this effect is often dependent on the concurrent suppression of anti-apoptotic proteins like Mcl-1. nih.gov The inhibition of Plk1 has also been explored as a strategy to eliminate viral reservoirs in the context of HIV-1 infection, where Plk1 is hijacked by the virus to prevent cell death. nih.gov

The general principle of targeting kinases like Plk1 involves the development of small molecule inhibitors that can fit into the ATP-binding pocket of the enzyme, thereby blocking its activity. The sensitivity of cancer cells to Plk1 inhibitors can be influenced by the status of other cellular proteins, such as Mcl-1, which can serve as a biomarker for predicting the apoptotic response to Plk1-targeted therapies. nih.gov

Cellular Pathway Modulation

Induction of Apoptosis and Autophagy Mechanisms

This compound and its analogues have been shown to influence fundamental cellular processes such as apoptosis and autophagy.

Research on a 5,7-dimethoxy-1,4-naphthoquinone derivative demonstrated its ability to induce apoptosis in human cancer cells. nih.gov The mechanism of action was linked to the generation of reactive oxygen species (ROS), which in turn triggered the apoptotic cascade. nih.gov Similarly, 5,7-dihydroxyflavone has been found to enhance the apoptosis-inducing potential of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in various human tumor cells. nih.gov This synergistic effect was achieved by upregulating the pro-apoptotic protein Bax and downregulating several anti-apoptotic proteins. nih.gov

In the context of autophagy, novel 2-amino-1,4-naphthoquinone derivatives have been found to induce cell death in A549 lung cancer cells through this mechanism. nih.govmdpi.com One particular derivative was observed to promote the recycling of the epidermal growth factor receptor (EGFR), leading to the activation of its signaling pathway and subsequent autophagy. nih.govmdpi.com This was supported by the observed changes in the levels of LC3-I and LC3-II, key protein markers of autophagy. mdpi.com

Modulation of Cell Cycle Progression

The ability of this compound analogues to modulate the cell cycle is a key aspect of their biological activity.

A study on a 5,7-dimethoxy-1,4-naphthoquinone derivative revealed its capacity to cause cell cycle arrest at the G2/M phase in HL-60 promyelocytic leukemia cells. nih.gov This arrest was correlated with an increase in intracellular reactive oxygen species (ROS). nih.gov The findings suggest that by interfering with the normal progression of the cell cycle, these compounds can inhibit the proliferation of cancer cells.

The table below summarizes the observed effects of a 5,7-dimethoxy-1,4-naphthoquinone derivative on cell cycle distribution in HL-60 cells.

| Cell Cycle Phase | Control (%) | Treated (%) |

| G0/G1 | 55.2 | 35.8 |

| S | 35.1 | 23.5 |

| G2/M | 9.7 | 40.7 |

| Data adapted from a study on a 5,7-dimethoxy-1,4-naphthoquinone derivative in HL-60 cells, showing a significant increase in the G2/M population after treatment. |

Activation of Nrf2/ARE Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) signaling pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. nih.gov Activation of this pathway leads to the expression of numerous cytoprotective genes. nih.govuniroma1.it

Naphthoquinones, including derivatives of this compound, have been shown to activate the Nrf2/ARE pathway. mdpi.com For instance, 1,4-naphthoquinone has been demonstrated to protect against radiation-induced gastrointestinal injury by perturbing cellular redox status and activating the Nrf2 pathway. nih.gov This protective effect was abrogated by inhibitors of the Nrf2 pathway, highlighting its critical role. nih.gov

The activation of Nrf2 by naphthoquinones can occur through various mechanisms. One proposed mechanism involves the modification of Keap1, a cytosolic protein that represses Nrf2 activity. nih.gov By reacting with sulfhydryl groups on Keap1, naphthoquinones can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of its target genes. nih.govmdpi.com The activation of the Nrf2 pathway is considered a promising therapeutic strategy for a range of diseases where oxidative stress is implicated. uniroma1.it

The interplay between the Nrf2 pathway and other signaling networks, such as the aryl hydrocarbon receptor (AhR) pathway, is also an area of active research. mdpi.com

Impact on Glutathione Metabolism

There is currently no specific information available in peer-reviewed literature detailing the impact of this compound on glutathione metabolism. Research has not yet elucidated whether this compound undergoes conjugation with glutathione, affects the activity of glutathione-related enzymes such as glutathione peroxidase or glutathione S-transferase, or influences intracellular glutathione levels through redox cycling or other mechanisms.

Antioxidant Mechanisms at the Molecular Level

Specific studies detailing the molecular antioxidant mechanisms of this compound are not present in the available scientific literature.

Radical Scavenging Activities (e.g., Hydroperoxyl Radical)

There are no available studies that have measured the capacity of this compound to scavenge free radicals, including the hydroperoxyl radical. Consequently, no data on its efficacy or mechanism as a direct radical scavenger can be provided.

Metal Chelation Properties Relevant to Oxidative Processes

The potential for this compound to act as a metal chelating agent has not been investigated. The arrangement of its hydroxyl and carbonyl groups suggests a potential for metal binding, which could be relevant to mitigating metal-catalyzed oxidative processes like the Fenton reaction. However, no experimental evidence or data on its metal chelation constants or efficacy in this regard has been published.

Synergistic Effects with Cellular Antioxidant Systems

There is no research available on whether this compound has any synergistic or interactive effects with endogenous cellular antioxidant systems. Studies on its influence on the expression or activity of antioxidant enzymes such as catalase, superoxide dismutase, or the Nrf2 signaling pathway have not been conducted.

Biosynthetic Pathways and Natural Occurrence of Dihydroxynaphthalenediones

Origin in Bacterial, Fungal, and Plant Metabolism

Dihydroxynaphthalenediones are a class of naturally occurring compounds found across multiple biological kingdoms, including bacteria, fungi, and plants. In these organisms, they often serve as pigments, antimicrobial agents, or allelochemicals. mdpi.com The biosynthesis of the 1,4-naphthoquinone (B94277) skeleton, the core structure of these compounds, is not confined to a single metabolic route but arises from several distinct pathways. nih.gov

In the plant kingdom, species from families such as Boraginaceae, Droseraceae, and Nepenthaceae are known producers of these molecules. mdpi.com Naphthoquinones like juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) and naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) are well-known secondary metabolites in higher plants. mdpi.comnih.gov Similarly, various fungi and bacteria synthesize these compounds. mdpi.com For instance, Actinomycetes are notable bacterial producers of numerous 1,4-naphthoquinones and their hydroxylated derivatives. nih.gov Furthermore, specific metabolites that are direct precursors to naphthoquinones, such as 1,4-dihydroxy-2-naphthoic acid (DHNA), have been identified in bacteria like Propionibacterium freudenreichii and Lactobacillus casei. nih.gov The biosynthesis of dihydroxynaphthalene melanin (B1238610), which involves the key intermediate 1,8-dihydroxynaphthalene (1,8-DHN), was once thought to be exclusive to fungi but has since been discovered in bacteria as well. nih.govnih.gov

Shikimate Pathway Contributions

A primary route for the formation of the naphthalenedione ring in plants and many bacteria is the shikimate pathway. nih.govnih.gov This central metabolic pathway is responsible for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—from the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). nih.govrsc.org The pathway culminates in the production of chorismate, a critical branch-point metabolite that serves as the gateway to a vast array of aromatic compounds, including 1,4-naphthoquinones. nih.govnih.govrsc.org In vascular plants, it is estimated that over 30% of photosynthetically fixed carbon is channeled through this pathway. nih.gov

The o-succinylbenzoate (OSB) pathway is the principal branch of the shikimate pathway that leads to the formation of the 1,4-naphthalenoid ring. nih.gov This pathway initiates with the conversion of chorismate to isochorismate. nih.gov A key intermediate, o-succinylbenzoate (OSB), is formed through a series of enzymatic reactions. nih.gov The enzyme o-succinylbenzoate synthase (OSBS), encoded by the menC gene in E. coli, catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to generate OSB. wikipedia.org Following this, OSB is activated by conversion to its coenzyme A thioester by the enzyme o-succinylbenzoate-CoA ligase. wikipedia.org This series of reactions ultimately leads to the formation of 1,4-dihydroxy-2-naphthoate (DHNA). nih.gov This pathway is fundamental for producing menaquinone (vitamin K2) in most bacteria and phylloquinone (vitamin K1) in all plants. nih.govwikipedia.org